(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Brand Name:
Vulcanchem
CAS No.:
116258-17-4
VCID:
VC20822396
InChI:
InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
SMILES:
C1C2CNC1CN2CC3=CC=CC=C3.Br.Br
Molecular Formula:
C12H18Br2N2
Molecular Weight:
350.09 g/mol
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
CAS No.: 116258-17-4
Cat. No.: VC20822396
Molecular Formula: C12H18Br2N2
Molecular Weight: 350.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116258-17-4 |
|---|---|
| Molecular Formula | C12H18Br2N2 |
| Molecular Weight | 350.09 g/mol |
| IUPAC Name | (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
| Standard InChI | InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1 |
| Standard InChI Key | SOMPEQIPSQFVMO-AQEKLAMFSA-N |
| Isomeric SMILES | C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Br.Br |
| SMILES | C1C2CNC1CN2CC3=CC=CC=C3.Br.Br |
| Canonical SMILES | C1C2CNC1CN2CC3=CC=CC=C3.Br.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator